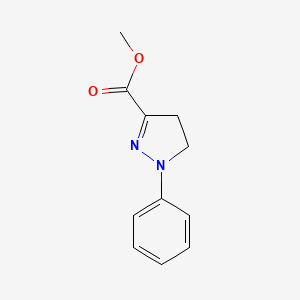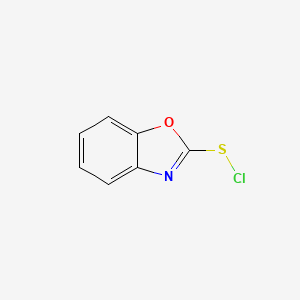
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various industrial and scientific applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene can be synthesized through several methods. One common approach involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method includes the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for potential use in pharmaceuticals due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals and materials with high thermal and chemical stability.
Mécanisme D'action
The mechanism by which 1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
Uniqueness
1,1,1,2,5,5,5-Heptafluoro-4-methylpent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
90296-73-4 |
|---|---|
Formule moléculaire |
C6H5F7 |
Poids moléculaire |
210.09 g/mol |
Nom IUPAC |
1,1,1,2,5,5,5-heptafluoro-4-methylpent-2-ene |
InChI |
InChI=1S/C6H5F7/c1-3(5(8,9)10)2-4(7)6(11,12)13/h2-3H,1H3 |
Clé InChI |
HHDLUXLBJXTFHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


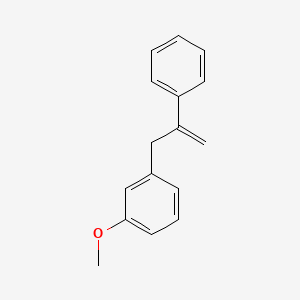
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)

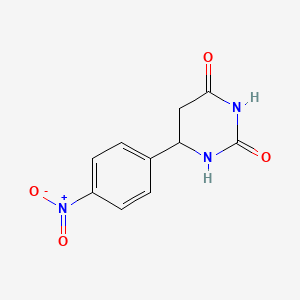
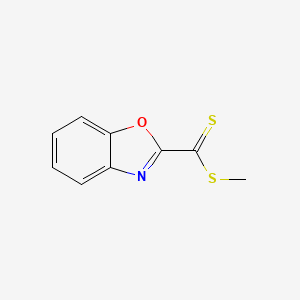
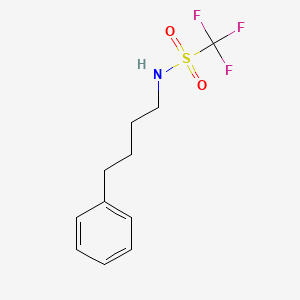
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)

